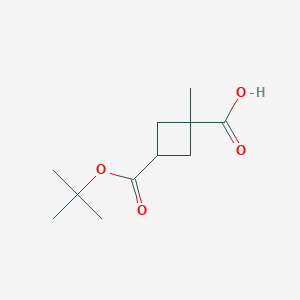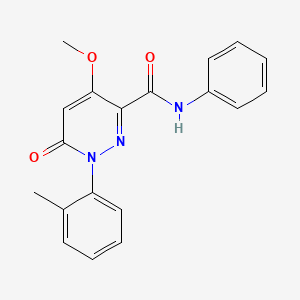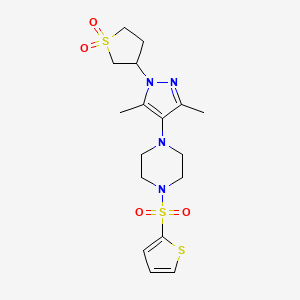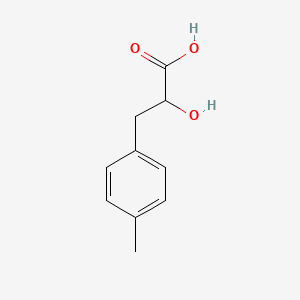
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A method for high-temperature BOC deprotection of amino acid and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated a catalytic effect and had low viscosity and high thermal stability .Molecular Structure Analysis
The molecular formula of “3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid” is C12H21NO4 . Its average mass is 243.299 Da and its monoisotopic mass is 243.147064 Da .Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical state of “3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid” at 20 degrees Celsius is solid . It is packaged in a 1G-Glass Bottle with a Plastic Insert . Its CAS RN is 220210-56-0 .Wissenschaftliche Forschungsanwendungen
Scale-up Synthesis and Applications in Material Science
A study by Yamashita et al. (2019) explored the scale-up synthesis of a deuterium-labeled derivative of 3-(tert-butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid, highlighting its application in the preparation of biologically active compounds and materials science. This process involves continuous photo flow chemistry, optimizing reaction conditions for the efficient production of the compound with high deuterium content. The synthesized compound serves as a useful building block in the creation of various compounds with cyclobutane rings, labeled with deuterium atoms, which are crucial for internal standards in quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Synthesis of Stereoisomers for Unnatural Amino Acids
Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening the literature procedures for these syntheses. These stereoisomers are valuable as unnatural amino acids, with applications ranging from pharmaceuticals to research tools. Their method includes simple adjustments of reaction conditions to obtain either pure cis or trans acid, showcasing the compound's role in advancing synthetic chemistry (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Advancements in Polymer Science
Rohwerder and Müller (2010) identified a tertiary carbon atom-containing derivative related to 3-(tert-butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid as an interesting building block for polymer synthesis. This compound, 2-hydroxyisobutyric acid (2-HIBA), derived from carboxylic acid, facilitates the access to a wide range of compounds with isobutane structures, including methacrylic acid, isobutylene glycol, and oxide, through simple chemical conversions. Their research emphasizes the potential of biotechnological processes to produce such building blocks from renewable carbon sources, marking a significant step towards sustainable chemistry and material science (Rohwerder & Müller, 2010).
Wirkmechanismus
Target of Action
The primary target of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is the amino group in organic synthesis . This compound, also known as 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid, is used as a protecting group for the amino functionality, which is present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid interacts with its targets by acting as a protecting group for the amino functionality. It diminishes the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures . This compound is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid affects the biochemical pathways involved in organic synthesis. It plays a significant role in the protection and deprotection of the amino functional group, which is crucial in organic synthesis . Its unique reactivity pattern is highlighted by its application in chemical transformations and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
It’s worth noting that this compound is used in organic synthesis, and its bioavailability would depend on the specific context of its use .
Result of Action
The result of the action of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is the successful protection of the amino group during organic synthesis . This allows for selective bond formation while minimizing competing reactions with reactive functional groups .
Action Environment
The action of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid can be influenced by environmental factors. For instance, the compound’s effectiveness as a protecting group can be affected by the reaction conditions, such as temperature and the presence of other reagents . Furthermore, the compound’s stability and efficacy can be influenced by the solvent used in the reaction .
Safety and Hazards
The safety data sheet indicates that this chemical causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Future research could focus on finding safer and more efficient methods for the synthesis and deprotection of BOC-protected amino acids and peptides.
Eigenschaften
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAGPUJTBGVORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2166745-49-7 |
Source


|
| Record name | 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)
![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)


![4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2717677.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2717678.png)




![5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2717684.png)